REACTION_CXSMILES
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[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3]([OH:5])=O.N1C=CC=C[CH:13]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[C:18]([NH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3](=[O:5])[CH3:13])(=[O:20])[CH3:19]
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
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NC(C(=O)O)CCCCCC
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Name
|
|
Quantity
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640 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
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|
Quantity
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960 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated on a boiling water bath for 4 hr
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Duration
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4 h
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated in vacuo
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Type
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CUSTOM
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Details
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the residue was partitioned 6-8 times between 5% aqueous solution of NaHCO3 (400 ml) and ether (400 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined ethereal extracts were dried with anhydrous MgSO4
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Type
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CUSTOM
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Details
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evaporated to dryness
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Name
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Type
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product
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Smiles
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C(C)(=O)NC(C(C)=O)CCCCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |